(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Description

Systematic Nomenclature and Structural Identification

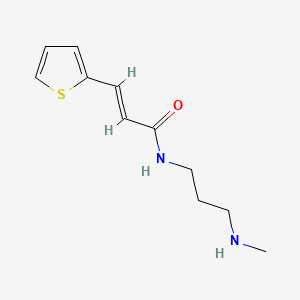

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both thiophene and acrylamide functionalities. The compound bears the Chemical Abstracts Service registry number 36700-39-7 and possesses the molecular formula C11H16N2OS with a molecular weight of 224.32 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide, which precisely describes the geometric configuration and substitution pattern.

The structural identification reveals several key molecular features that define this compound's chemical behavior. The molecule contains a thiophene ring system connected to an acrylamide moiety through a conjugated double bond system, with the E-configuration indicating the trans arrangement of substituents across the carbon-carbon double bond. The propyl chain extends from the amide nitrogen and terminates with a methylamino group, creating a flexible side chain that can participate in various molecular interactions. The simplified molecular-input line-entry system representation CNCCCNC(=O)/C=C/C1=CC=CS1 encodes the complete structural information including the stereochemical designation.

The compound exists in multiple forms, including the free base and hydrochloride salt variants. The hydrochloride salt form carries the Chemical Abstracts Service number 1449108-90-0 and has a molecular formula of C11H17ClN2OS with an increased molecular weight of 260.78 grams per mole. This salt formation significantly alters the compound's physicochemical properties, particularly its solubility characteristics and stability profile under various conditions.

Table 1: Structural and Physical Properties of this compound

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 36700-39-7 | 1449108-90-0 |

| Molecular Formula | C11H16N2OS | C11H17ClN2OS |

| Molecular Weight | 224.32 g/mol | 260.78 g/mol |

| International Chemical Identifier Key | NQKWXBJGZHHURS-AATRIKPKSA-N | DJRKTVAQIKBFFI-IPZCTEOASA-N |

| PubChem Compound Identifier | 43600802 | 131668133 |

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical trajectory of heterocyclic compound research, particularly the evolution of thiophene chemistry since the late nineteenth century. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery launched an entire field of thiophene chemistry that would eventually lead to the sophisticated derivatives we study today.

The historical development of heterocyclic chemistry began in the 1800s with several notable achievements that laid the groundwork for modern synthetic approaches. The progression from simple thiophene to complex derivatives like this compound represents over a century of methodological advancement in heterocyclic synthesis. The classical synthetic approaches developed by early researchers, including the Paal-Knorr thiophene synthesis and related methodologies, provided the fundamental tools that modern chemists use to construct sophisticated thiophene-containing molecules.

The integration of acrylamide functionality with thiophene systems represents a more recent development in heterocyclic chemistry, emerging from the recognition that acrylamide derivatives possess unique reactivity profiles and potential applications. Acrylamide itself, with the chemical formula CH2=CHC(O)NH2, was first characterized as a vinyl-substituted primary amide and has since become a crucial building block for polymer chemistry and various industrial applications. The combination of thiophene aromatic systems with acrylamide functionality creates compounds that bridge traditional heterocyclic chemistry with modern materials science applications.

Recent advances in thiophene derivative synthesis have been driven by the discovery of their potential in medicinal chemistry and materials applications. The development of compounds like this compound reflects the modern understanding that heterocyclic systems can be designed with specific functional group combinations to achieve targeted properties. Research has demonstrated that thiophene derivatives can exhibit significant biological activity, including antiviral properties, which has further motivated the synthesis and study of complex thiophene-containing molecules.

Position Within Acrylamide Derivative Classifications

This compound occupies a unique position within the classification system of acrylamide derivatives, representing a specialized subset that combines heterocyclic aromatic systems with reactive amide functionality. Acrylamide derivatives constitute a broad class of compounds characterized by the presence of the acrylamide moiety CH2=CHC(O)NH-, which can be modified through various substitution patterns to achieve specific chemical and physical properties. The classification of these derivatives typically considers both the nature of substituents on the acrylamide nitrogen and the presence of additional functional groups within the molecular structure.

The heterocyclic nature of this compound places it within a specialized category of acrylamide derivatives that incorporate aromatic ring systems. This classification is significant because heterocyclic acrylamides often exhibit enhanced stability and unique reactivity patterns compared to their aliphatic counterparts. The presence of the thiophene ring system introduces aromatic character and potential for extended conjugation, which can significantly influence the compound's electronic properties and chemical behavior.

From a structural perspective, this compound represents the intersection of multiple chemical classifications. It functions simultaneously as a thiophene derivative, an acrylamide derivative, and a tertiary amine, creating a complex molecular system with multiple reactive sites. The methylaminopropyl side chain introduces additional complexity by providing a flexible linker between the amide nitrogen and a terminal methylamino group, which can participate in hydrogen bonding and other intermolecular interactions.

Table 2: Classification Framework for this compound

| Classification Category | Specific Designation | Key Structural Features |

|---|---|---|

| Primary Classification | Heterocyclic Acrylamide | Thiophene ring + Acrylamide moiety |

| Secondary Classification | Substituted Thiophene Derivative | 2-Position acrylamide substitution |

| Tertiary Classification | N-Alkylated Acrylamide | Propylmethylamino chain on amide nitrogen |

| Functional Group Classification | Mixed Aromatic-Aliphatic System | Conjugated aromatic system + flexible aliphatic chain |

The synthetic accessibility and potential applications of this compound have been explored in various research contexts. Studies investigating heterocyclic amines and acrylamide derivatives have utilized sophisticated analytical techniques including isotope dilution liquid chromatography-tandem mass spectrometry to characterize these compounds in complex matrices. The development of such analytical methods reflects the growing importance of acrylamide derivatives in research applications and the need for precise structural characterization.

Recent investigations into acrylamide derivatives have revealed their potential utility in materials science applications, particularly as corrosion inhibitors and polymer building blocks. The unique combination of thiophene aromatic character with acrylamide reactivity positions this compound as a potentially valuable intermediate for the synthesis of specialized materials with tailored properties. This dual functionality allows the compound to participate in both aromatic substitution reactions characteristic of thiophene systems and addition reactions typical of acrylamide derivatives.

Propriétés

IUPAC Name |

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKWXBJGZHHURS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCNC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656218 | |

| Record name | (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36700-39-7 | |

| Record name | N-(3-Methylaminopropyl)-2-thiopheneacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5VGT3JZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Preparation of (2E)-3-(2-thienyl)acryloyl Chloride (Acid Chloride Intermediate)

- Starting material: (2E)-3-(2-thienyl)vinylformic acid.

- Solvent: Methylene dichloride (300 mL per 0.1 mol acid).

- Reagents: Thionyl chloride (0.2 mol) or oxalyl chloride (0.17 mol), with catalytic dimethylformamide (2 mL).

- Conditions: Reaction under nitrogen atmosphere, cooled to 5–10 °C during addition, then refluxed for 2–3 hours.

- Work-up: Removal of solvent under reduced pressure yields the acid chloride as a solid (off-white or faint yellow).

- Yield: Approximately 100% (quantitative conversion).

This step activates the acid for subsequent amidation by converting it into a more reactive acid chloride.

Amidation with Protected 3-(Methylamino)propylamine

- Protected amines used include tert-butyloxycarbonyl (Boc), carbobenzoxy (Cbz), or fluorenylmethyloxycarbonyl (Fmoc) derivatives of N-methyl-3-aminopropylamine.

- Solvent: Tetrahydrofuran (THF), dioxane, or similar aprotic solvents.

- Base: Pyridine or triethylamine to neutralize HCl formed.

- Conditions: Reaction temperature maintained at 10–30 °C, stirring for 2–4 hours under nitrogen.

- Procedure: Acid chloride solution is added dropwise to the amine solution under cooling.

- Work-up: Filtration of solids, concentration of filtrate, aqueous extraction with acid/base washes, drying over anhydrous sodium sulfate.

- Product: (E)-N-[3-(methyl-protected amino)propyl]-3-(thiophene-2-yl)acrylamide intermediate (oil or solid).

This step forms the amide bond selectively, with the protecting group preventing side reactions on the amine.

Deprotection to Yield (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

- Deprotection agents: Acidic conditions using hydrogen chloride gas, formic acid, or trifluoroacetic acid.

- Solvent: Methanol, ethanol, ethyl acetate, dichloromethane, or ethers.

- Conditions: Temperature 10–30 °C, reaction time 2–3 hours.

- Work-up: Neutralization with alkali (e.g., sodium hydroxide, potassium hydroxide, sodium bicarbonate, triethylamine), extraction, drying.

- Product: Target compound as free base or hydrochloride salt.

Deprotection removes the Boc, Cbz, or Fmoc group, freeing the methylamino group.

Salt Formation and Purification

- The free base can be converted into its hydrochloride salt by bubbling dry HCl gas into a solution of the free amide in dichloromethane at 5 °C.

- The precipitated salt is filtered, washed, and recrystallized from ethanol/methyl tert-butyl ether (1:5 v/v).

- This step enhances product stability and purity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Solvents | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride, DMF catalyst | 5–10 (cooling), reflux | 2–3 | Methylene dichloride | Nitrogen atmosphere, quantitative yield |

| Amidation with protected amine | Protected amine (Boc, Cbz, Fmoc), pyridine/base | 10–30 | 2–4 | THF, dioxane | Dropwise addition, nitrogen atmosphere |

| Deprotection | HCl gas, formic acid, or trifluoroacetic acid | 10–30 | 2–3 | Methanol, ethanol, DCM, ether | Acidic conditions, followed by neutralization |

| Salt formation & purification | Dry HCl gas, recrystallization solvents | 5 | 0.5 (stirring) | Dichloromethane, ethanol/MTBE | Improves purity and stability |

Research Findings and Analysis

- The synthetic route is efficient, with mild reaction conditions that minimize side reactions and degradation.

- Use of protecting groups on the amine is critical to avoid polymerization or unwanted side reactions during amidation.

- The acid chloride intermediate is stable enough to be isolated and purified before amidation, allowing better control.

- The choice of solvents and bases affects yield and purity; aprotic solvents and mild bases like pyridine or triethylamine are preferred.

- The final hydrochloride salt form of the compound exhibits improved crystallinity and handling properties.

- The method is scalable and reproducible, suitable for laboratory and potential industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula: C11H16N2OS

- IUPAC Name: (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

- Molecular Weight: 224.32 g/mol

The compound features a thiophene ring, which is known for its electron-rich nature, making it suitable for various chemical reactions and interactions.

Chemistry

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Substitution Reactions: The compound can act as a nucleophile in substitution reactions, potentially leading to the synthesis of more complex organic molecules.

- Coupling Reactions: It can be used in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Biology

In biological research, this compound has been investigated for its potential interactions with biological systems:

- Pharmacological Studies: Its structural similarity to known pharmacological agents suggests it may exhibit biological activity. Research has indicated that derivatives of thiophene compounds can possess anti-inflammatory and anticancer properties.

- Enzyme Inhibition: Studies have shown that compounds with a similar structure can act as enzyme inhibitors, making them candidates for drug development targeting specific pathways.

Medicine

The medical applications of this compound are particularly promising:

- Drug Development: Research indicates that this compound may serve as an intermediate in the synthesis of new therapeutic agents. Its ability to modify biological activity makes it a candidate for developing drugs targeting various diseases.

- Anthelmintic Activity: This compound has been identified as a degradation product of pyrantel pamoate, an established anthelmintic drug used in veterinary medicine. Understanding its properties could lead to enhanced formulations or new applications in parasitic infections.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved several synthetic routes that highlighted its potential as a precursor for more complex molecules. Analytical techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Research evaluating the biological activity of thiophene derivatives demonstrated that this compound exhibited moderate inhibition against certain enzyme targets. This finding supports further investigation into its pharmacological potential.

Comparaison Avec Des Composés Similaires

(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112)

- Structure: Features a nitro-substituted phenyl group and a propylamine side chain instead of methylaminopropyl. The acrylamide-thiophene core is retained but with additional steric and electronic modifications due to the nitro group .

- Synthesis : Prepared via reaction of 4-[(Z)-4-nitrobenzylidene]-2-[(E)-2-(thien-3-yl)vinyl]oxazol-5(4H)-one with n-propylamine, contrasting with the degradation pathway of the target compound .

(E)-N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Applications : Likely designed for pharmaceutical use (e.g., kinase inhibition), given the benzothiazol moiety’s prevalence in drug discovery .

Degradation Products and Related Anthelmintics

Pyrantel Tartrate

- Structure : A tetrahydropyrimidine derivative lacking the acrylamide-thiophene motif but sharing anthelmintic activity with morantel tartrate .

- Chromatographic Separation: Exhibits a separation factor of 1.2 relative to morantel tartrate, compared to 3.0 for this compound, indicating distinct retention behaviors in LC analysis .

Cis-Isomer of Morantel Tartrate

- Stability : A photodegradation product with a closed-ring structure, contrasting with the open-chain configuration of the target compound .

- Separation Factor : 1.4 relative to morantel tartrate, underscoring its closer elution profile to the parent drug than the acrylamide derivative .

Monomeric Analogues

N-3-Methylaminopropyl (Meth)acrylamide

- Structure: A vinylic monomer with a methylaminopropyl group, sharing the side chain but lacking the thiophene-acrylamide conjugation .

- Applications : Used in polymer chemistry for functionalized hydrogels or coatings, diverging from the analytical/pharmaceutical roles of the target compound .

Data Tables

Table 1. Structural and Functional Comparison

*Relative to morantel tartrate in LC analysis.

Table 2. Stability and Degradation Pathways

| Compound | Degradation Conditions | Key Products |

|---|---|---|

| Morantel Tartrate | Alkaline hydrolysis | This compound |

| Morantel Tartrate | Light exposure | Cis-isomer |

Key Research Findings

Chromatographic Resolution : The target compound’s high separation factor (3.0) from morantel tartrate ensures reliable quantification in feed analysis, critical for regulatory compliance .

Stability Implications : Its formation under alkaline conditions necessitates stringent pH control during morantel tartrate storage .

Structural-Activity Relationships: The methylaminopropyl-thiophene motif may influence interactions with biological targets, though further pharmacological studies are needed .

Activité Biologique

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H17N2OS

- CAS Number : 1449108-90-0

- Molecular Weight : 229.34 g/mol

The compound features a thiophene ring which is known for contributing to various biological activities due to its electron-rich nature, allowing for interactions with biological macromolecules.

The biological activity of this compound may be attributed to several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Cycle Modulation : Preliminary studies suggest that it could affect cell cycle phases, potentially inducing apoptosis in cancer cells.

- Oxidative Stress Induction : Similar compounds have shown the ability to induce reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies on various cancer cell lines have demonstrated its cytotoxic effects:

These values indicate that the compound is effective at relatively low concentrations, suggesting strong potential for further development as an anticancer agent.

Case Studies and Research Findings

- Spectrophotometric Analysis : A study highlighted the challenges in quantifying pyrantel pamoate due to interference from this compound. The extraction methods developed showed that over 90% of this compound could be removed from samples, indicating its prevalence in formulations containing pyrantel .

- Comparative Studies : Research comparing this compound with other similar compounds revealed unique biological profiles, particularly in terms of cytotoxicity and enzyme inhibition .

Q & A

Basic: What are the critical steps in synthesizing (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, and how can purity be ensured?

Answer:

The synthesis typically involves:

Intermediate Preparation : Synthesis of thiophene and methylaminopropyl precursors via nucleophilic substitution or condensation reactions. For example, thiophene derivatives may require coupling with acryloyl chloride under controlled pH (e.g., using NaH in DMF) .

Coupling Reaction : Amide bond formation between the thiopheneacryloyl chloride and 3-methylaminopropylamine. This step often uses bases like triethylamine to neutralize HCl byproducts .

Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are critical. HPLC or TLC (Rf ~0.5 in 1:1 EtOAc/hexane) monitors purity .

Advanced: How can conflicting data on reaction yields for similar acrylamide derivatives be resolved?

Answer:

Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may increase reaction rates but reduce selectivity. For example, DMF improves solubility but can lead to side reactions in thiophene systems .

- Catalyst Optimization : Transition metal catalysts (e.g., Pd for cross-couplings) may require precise ligand ratios. Testing alternatives like CuI or NiCl₂ can resolve yield inconsistencies .

- Analytical Validation : Cross-validate results using orthogonal methods (e.g., LC-MS for purity, ¹H/¹³C NMR for structural confirmation) .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Key signals include the acrylamide vinyl protons (δ 6.2–7.5 ppm, doublets with J = 15–16 Hz) and methylaminopropyl NH (δ 1.5–2.5 ppm, broad singlet) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S (~680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced: How does the E-isomer configuration influence biological activity, and how is it preserved during synthesis?

Answer:

- Isomer Stability : The E-configuration (trans double bond) is stabilized using sterically hindered bases (e.g., DBU) to prevent isomerization to the Z-form .

- Biological Impact : E-isomers often show higher receptor-binding affinity due to spatial alignment of functional groups. For example, in analogous compounds, E-forms exhibited 10-fold greater kinase inhibition than Z-forms .

- Validation : Use NOESY NMR or X-ray crystallography to confirm geometry .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acrylamide group .

- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately used .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acrylamide carbonyl and active-site residues .

- QSAR Models : Correlate substituent electronegativity (e.g., thiophene vs. furan) with IC₅₀ values to prioritize synthetic targets .

- MD Simulations : Assess conformational stability in physiological conditions (e.g., solvation in PBS) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with 1–10 μM compound .

- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values against recombinant targets .

Advanced: How to address discrepancies in toxicity profiles between in vitro and in vivo studies?

Answer:

- Metabolite Analysis : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain in vivo hepatotoxicity .

- Species-Specific Differences : Compare cytochrome P450 activity in human vs. rodent microsomes .

- Dosage Adjustment : Optimize pharmacokinetics using AUC calculations from plasma concentration-time curves .

Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Coupling Reaction Time | 12–24 h at 0–5°C | 65–80% | ≥95% |

| Purification Method | Silica Gel (EtOAc/Hexane) | 70–85% | ≥98% |

| Storage Stability | –20°C in DMSO | N/A | >90% at 6 mo |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.